molecular formula C24H37NO4 B10837928 N-(7-Methoxy-4-chromanon-8-yl)-2,2-dimethyldodecanamide

N-(7-Methoxy-4-chromanon-8-yl)-2,2-dimethyldodecanamide

Cat. No.: B10837928
M. Wt: 403.6 g/mol
InChI Key: DJBINNZKEHJIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TEI-6522, also known as N-(7-methoxy-4-oxochroman-8-yl)-2,2-dimethyldodecanamide, is a small molecule drug developed by Teijin Ltd. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. TEI-6522 has shown significant potential in lowering serum cholesterol levels and inhibiting foam cell formation, making it a promising candidate for the treatment of atherosclerosis and hyperlipidemias .

Preparation Methods

Synthetic Routes and Reaction Conditions: TEI-6522 is synthesized through a series of chemical reactions involving the formation of N-(4-oxochroman-8-yl)amide derivatives. The key steps include:

Industrial Production Methods: The industrial production of TEI-6522 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: TEI-6522 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of TEI-6522 with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Mechanism of Action

TEI-6522 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting ACAT, TEI-6522 reduces the formation of cholesterol esters, leading to decreased cholesterol levels in the blood. The compound also inhibits foam cell formation, which is crucial in the development of atherosclerotic plaques .

Comparison with Similar Compounds

Uniqueness of TEI-6522: TEI-6522 stands out due to its high potency in inhibiting ACAT, its significant cholesterol-lowering activity, and its ability to inhibit foam cell formation. These properties make it a promising candidate for the treatment of atherosclerosis and hyperlipidemias .

Properties

Molecular Formula

C24H37NO4

Molecular Weight

403.6 g/mol

IUPAC Name

N-(7-methoxy-4-oxo-2,3-dihydrochromen-8-yl)-2,2-dimethyldodecanamide

InChI

InChI=1S/C24H37NO4/c1-5-6-7-8-9-10-11-12-16-24(2,3)23(27)25-21-20(28-4)14-13-18-19(26)15-17-29-22(18)21/h13-14H,5-12,15-17H2,1-4H3,(H,25,27)

InChI Key

DJBINNZKEHJIFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=CC2=C1OCCC2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.